(2,3,5,6-Tetrachlorophenyl)trimethylsilane
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Overview
Description
(2,3,5,6-Tetrachlorophenyl)trimethylsilane is a chemical compound with the molecular formula C9H10Cl4Si and a molecular weight of 288.078 g/mol . It is characterized by the presence of a tetrachlorophenyl group attached to a trimethylsilane moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetrachlorophenyl)trimethylsilane typically involves the reaction of 2,3,5,6-tetrachlorophenol with trimethylchlorosilane in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and stringent quality control measures ensures the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(2,3,5,6-Tetrachlorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The tetrachlorophenyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The trimethylsilane moiety can be hydrolyzed to form silanols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and alcohols can react with the tetrachlorophenyl group.
Acids and Bases: Hydrolysis of the trimethylsilane moiety can be catalyzed by acids or bases.
Major Products
Silanols: Hydrolysis of the trimethylsilane moiety results in the formation of silanols.
Substituted Phenyl Derivatives: Nucleophilic substitution reactions yield various substituted phenyl derivatives.
Scientific Research Applications
(2,3,5,6-Tetrachlorophenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3,5,6-Tetrachlorophenyl)trimethylsilane involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The tetrachlorophenyl group can participate in nucleophilic substitution reactions, while the trimethylsilane moiety can be hydrolyzed to form silanols. These reactions are facilitated by the electronic properties of the tetrachlorophenyl group and the silicon atom.
Comparison with Similar Compounds
Similar Compounds
(2,3,4,5-Tetrachlorophenyl)trimethylsilane: Similar structure but different substitution pattern on the phenyl ring.
(2,3,5,6-Tetrafluorophenyl)trimethylsilane: Fluorine atoms replace chlorine atoms, affecting reactivity and properties.
Uniqueness
(2,3,5,6-Tetrachlorophenyl)trimethylsilane is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of four chlorine atoms on the phenyl ring imparts distinct electronic properties, making it suitable for specific chemical reactions and applications.
Properties
CAS No. |
18713-20-7 |
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Molecular Formula |
C9H10Cl4Si |
Molecular Weight |
288.1 g/mol |
IUPAC Name |
trimethyl-(2,3,5,6-tetrachlorophenyl)silane |
InChI |
InChI=1S/C9H10Cl4Si/c1-14(2,3)9-7(12)5(10)4-6(11)8(9)13/h4H,1-3H3 |
InChI Key |
ZPPLYILCUJFKSG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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